molecular formula C11H9Cl2N B2872628 5,7-Dichloro-1-ethylisoquinoline CAS No. 2228695-87-0

5,7-Dichloro-1-ethylisoquinoline

Cat. No.: B2872628
CAS No.: 2228695-87-0
M. Wt: 226.1
InChI Key: OFLUKPYNOVNRBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dichloro-1-ethylisoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are aromatic heterocyclic organic compounds that consist of a benzene ring fused to a pyridine ring. This compound is characterized by the presence of two chlorine atoms at the 5 and 7 positions and an ethyl group at the 1 position on the isoquinoline ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-1-ethylisoquinoline typically involves the chlorination of 1-ethylisoquinoline. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5 and 7 positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-1-ethylisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydroisoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5,7-Dichloro-1-ethylisoquinoline is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural alkaloids.

    Medicine: Research into potential therapeutic applications, including anticancer and antimicrobial properties.

    Industry: Used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-1-ethylisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and ethyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dichloroisoquinoline: Lacks the ethyl group at the 1 position.

    1-Ethylisoquinoline: Lacks the chlorine atoms at the 5 and 7 positions.

    5,7-Dibromo-1-ethylisoquinoline: Similar structure but with bromine atoms instead of chlorine.

Uniqueness

5,7-Dichloro-1-ethylisoquinoline is unique due to the specific positioning of chlorine atoms and the ethyl group, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

5,7-dichloro-1-ethylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N/c1-2-11-9-5-7(12)6-10(13)8(9)3-4-14-11/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLUKPYNOVNRBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CC2=C1C=C(C=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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